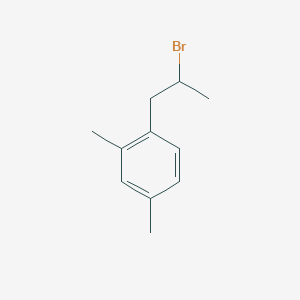

1-(2-Bromopropyl)-2,4-dimethylbenzene

Descripción

1-(2-Bromopropyl)-2,4-dimethylbenzene is a brominated aromatic compound featuring a 2,4-dimethylbenzene core substituted with a bromopropyl chain. This structure combines aromatic methyl substituents with an aliphatic brominated side chain, making it relevant in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceutical and agrochemical applications.

Propiedades

Número CAS |

27650-77-7 |

|---|---|

Fórmula molecular |

C11H15Br |

Peso molecular |

227.14 g/mol |

Nombre IUPAC |

1-(2-bromopropyl)-2,4-dimethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10H,7H2,1-3H3 |

Clave InChI |

YGJDPVSMTWCRPJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)CC(C)Br)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Bromopropyl)-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethylbenzene (xylene) using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Bromopropyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen and bromine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Elimination Reactions: Typically involve strong bases like sodium hydroxide or potassium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using sodium hydroxide can yield alcohols.

Elimination Reactions: The major product is propene.

Aplicaciones Científicas De Investigación

1-(2-Bromopropyl)-2,4-dimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-(2-Bromopropyl)-2,4-dimethylbenzene involves its reactivity as an electrophile in substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form an alkene .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 1-(Chloromethyl)-3,5-dimethylbenzene (): This compound shares a methyl-substituted benzene core but differs in substituent position (3,5-dimethyl vs. 2,4-dimethyl) and halide type (chloromethyl vs. bromopropyl). The 2,4-dimethyl arrangement in the target compound likely induces distinct electronic effects: NMR Shifts: In 1-(chloromethyl)-3,5-dimethylbenzene, aromatic protons resonate at 6.75 ppm (two H) and 6.68 ppm (one H), with the chloromethyl group at 4.15 ppm .

1-(4-Bromobenzyl)-2,4-dimethylbenzene ():

This compound features a bromobenzyl substituent instead of a bromopropyl chain. The para-bromine on the benzyl group directs electrophilic reactions to the ortho position, whereas the bromopropyl chain in the target compound may act as a flexible leaving group in nucleophilic substitutions.

Toxicity and Environmental Impact

- Dimethylbenzene Isomers (): Substituted benzenes exhibit toxicity dependent on substituent position and identity. For Propsilocerus akamusi larvae, 1,2-dimethylbenzene (o-xylene) is more toxic (EC50 = 12.8 mg/L) than 1,3- or 1,4-isomers .

Physical Properties

- Boiling Points and Solubility: Compared to 1-(chloromethyl)-3,5-dimethylbenzene (bp ~215–220°C estimated), the bromopropyl analog’s longer alkyl chain and higher molecular weight would increase boiling point (e.g., ~240–260°C). Solubility in nonpolar solvents (e.g., hexane) may decrease due to increased steric bulk.

Data Tables

Table 1: NMR Comparison of 1-(2-Bromopropyl)-2,4-dimethylbenzene and Analogues

*Predicted values based on analogous structures.

Table 2: Toxicity of Substituted Benzenes ()

| Compound | EC50 (mg/L) for P. akamusi | Toxicity Rank |

|---|---|---|

| 1,2-Dimethylbenzene | 12.8 | High |

| 1,3-Dimethylbenzene | 15.2 | Moderate |

| 1,4-Dimethylbenzene | 18.5 | Low |

| Chlorobenzene | 14.9 | Moderate |

| Brominated Derivatives* | Estimated 8–10 | Very High |

*Hypothetical estimation for bromopropyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.